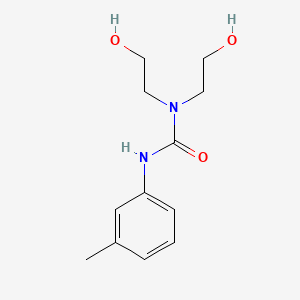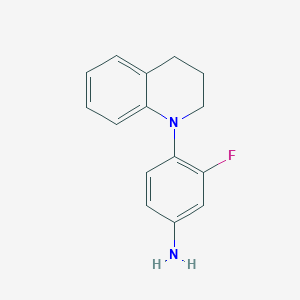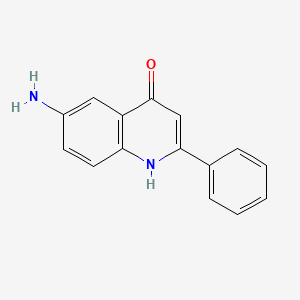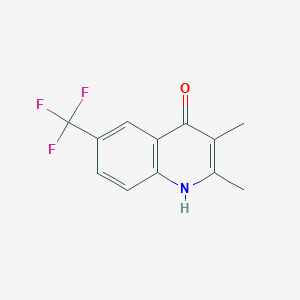
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol typically involves cyclization and cycloaddition reactions. One common method is the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another approach involves the use of hypervalent iodine (III) carboxylates as alkylating agents in the presence of a copper catalyst under visible light conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Parent quinoline.
Substitution: Functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, thereby modulating biological processes. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-7-(trifluoromethyl)quinoline: Another fluorinated quinoline with similar biological activities.
3,3-Dimethyl-6-trifluoromethyl-1,2,3,4-tetrahydroindolo[2,3-c]quinolin-1-one: A related compound with unique structural features and biological activities.
Uniqueness: 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C12H10F3NO |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
2,3-dimethyl-6-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C12H10F3NO/c1-6-7(2)16-10-4-3-8(12(13,14)15)5-9(10)11(6)17/h3-5H,1-2H3,(H,16,17) |
InChI-Schlüssel |
QWXGDXMRJRUZLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11869950.png)

![7-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11869955.png)
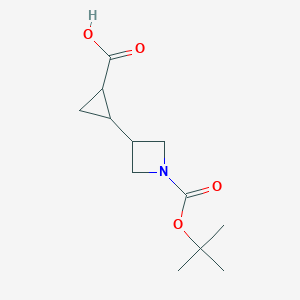


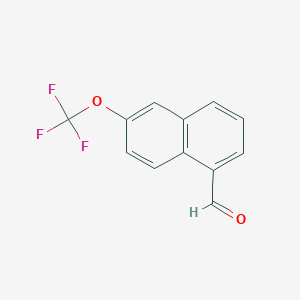
![2-[(Naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B11869971.png)

![tert-Butyl (1-aminospiro[2.5]octan-6-yl)carbamate](/img/structure/B11869976.png)
